Cas no 13734-28-6 (Boc-Lys-OH)
Boc-Lys-OH Chemical and Physical Properties
Names and Identifiers
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- N(Alpha)-Boc-L-Lysine
- Boc-Lys-OH
- N-alpha-(tert-Butoxycarbonyl)-L-lysine
- Nalpha-(tert-Butoxycarbonyl)-L-lysine
- (S)-6-Amino-2-((tert-butoxycarbonyl)amino)hexanoic acid
- Boc-L-lysine
- BOC-L-LYSINE-OH
- BOC-L-Lys-OH
- N-Boc-L-lysine
- N-a-(tert.-butoxycarbonyl)-L-lysine
- N-α-(tert-Butoxycarbonyl)-L-lysine
- Nα-(Tert-Butoxycarbonyl)-L-Lysine
- Nα-Boc-L-lysine
- N-(tert-Butoxycarbonyl)-L-lysine
- BOC-LYS
- BOC-LYSINE
- NSC 343721
- N-α-Boc-L-lysine
- NA-T-BOC-L-LYSINE
- Boc-Lys-OH 99%
-
- MDL: MFCD00038203
- Inchi: 1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1
- InChI Key: DQUHYEDEGRNAFO-QMMMGPOBSA-N
- SMILES: O(C(N[C@H](C(=O)O)CCCCN)=O)C(C)(C)C
- BRN: 4252546
Computed Properties
- Exact Mass: 246.15800
- Monoisotopic Mass: 246.158
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 8
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -1.6
- Topological Polar Surface Area: 102
Experimental Properties
- Color/Form: Not determined
- Density: 1.1313 (rough estimate)
- Melting Point: ~205 °C (dec.) (lit.)
- Boiling Point: 410.5℃ at 760 mmHg
- Flash Point: 202 °C
- Refractive Index: 21.5 ° (C=2, MeOH)
- Water Partition Coefficient: Soluble in water. Slightly soluble in methanol.
- PSA: 101.65000
- LogP: 2.18450
- Sensitiveness: Sensitive to heat
- Solubility: Not determined
- Specific Rotation: 22 º (c=2, CH3OH)
- Optical Activity: [α]20/D +22°, c = 2 in methanol
Boc-Lys-OH Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store long-term at 2-8°C
- Risk Phrases:R20/21/22
- Safety Term:S24/25
Boc-Lys-OH Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-Lys-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1669-5g |
Boc-Lys-OH |
13734-28-6 | 98.0%(T) | 5g |
¥390.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B175R-5g |
Boc-Lys-OH |
13734-28-6 | 98% | 5g |
¥90.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B175R-100g |
Boc-Lys-OH |
13734-28-6 | 98% | 100g |
¥1169.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B175R-25g |
Boc-Lys-OH |
13734-28-6 | 98% | 25g |
¥325.0 | 2022-05-30 | |
| Fluorochem | M03297-2g |
Boc-Lys-OH |
13734-28-6 | 95% | 2g |
£25.00 | 2022-02-28 | |
| Fluorochem | M03297-25g |
Boc-Lys-OH |
13734-28-6 | 95% | 25g |
£56.00 | 2022-02-28 | |
| Fluorochem | M03297-100g |
Boc-Lys-OH |
13734-28-6 | 95% | 100g |
£128.00 | 2022-02-28 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031519-1g |
N2-Boc-L-lysine |
13734-28-6 | 98.00-102.00% | 1g |
¥25.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031519-5g |
N2-Boc-L-lysine |
13734-28-6 | 98.00-102.00% | 5g |
¥45.00 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031519-10g |
N2-Boc-L-lysine |
13734-28-6 | 98.00-102.00% | 10g |
¥81.00 | 2024-07-09 |
Boc-Lys-OH Suppliers
Boc-Lys-OH Related Literature
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Guanglong Ma,Weifeng Lin,Zhen Wang,Juan Zhang,Haofeng Qian,Liangbo Xu,Zhefan Yuan,Shengfu Chen J. Mater. Chem. B 2016 4 5256
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Lujuan Xu,Maria J. S. A. Silva,Pedro M. P. Gois,Seah Ling Kuan,Tanja Weil Chem. Sci. 2021 12 13321
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Qinghua Xu,Chaoliang He,Chunsheng Xiao,Shuangjiang Yu,Xuesi Chen Polym. Chem. 2015 6 1758
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Xi Chen,Fu Li,Yao-Wen Wu Chem. Commun. 2015 51 16537
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E. Dufour,L. Moni,L. Bonnat,S. Chierici,J. Garcia Org. Biomol. Chem. 2014 12 4964
Additional information on Boc-Lys-OH
Professional Introduction to Boc-Lys-OH (CAS No. 13734-28-6)
Boc-Lys-OH, chemically known as N-Boc-L-lysine hydrochloride, is a crucial intermediate in the field of pharmaceutical synthesis and peptide chemistry. With the CAS number 13734-28-6, this compound has garnered significant attention due to its versatile applications in drug development and biotechnological research. The Boc (tert-butoxycarbonyl) protecting group on the lysine residue enhances stability and reactivity, making it an indispensable tool for synthetic chemists.
The role of Boc-Lys-OH in peptide synthesis cannot be overstated. Lysine, an essential amino acid, is frequently used in the construction of complex peptides and proteins due to its basic side chain, which allows for multiple functionalities. The Boc protection ensures that the amino group remains unreactive under harsh conditions, facilitating sequential coupling reactions without interference. This property is particularly valuable in multi-step syntheses where selective reactivity is paramount.
Recent advancements in solid-phase peptide synthesis (SPPS) have further highlighted the importance of Boc-Lys-OH. SPPS is a widely used method for constructing peptides, and the availability of high-quality protecting groups like Boc-lysine is critical for its success. Studies have demonstrated that incorporating Boc-Lys-OH into peptide chains improves yield and purity, reducing the need for time-consuming purification steps. This efficiency has been particularly beneficial in large-scale peptide production, where cost-effectiveness and reproducibility are key considerations.
The pharmaceutical industry has also leveraged Boc-Lys-OH in the development of novel therapeutics. Peptides derived from modified lysine residues have shown promise in treating a variety of conditions, including inflammatory diseases and cancer. For instance, research has indicated that certain lysine-rich peptides can modulate immune responses by interacting with specific receptors. The Boc protection ensures that these modifications are introduced accurately, maintaining the structural integrity of the peptide and enhancing its biological activity.
In addition to its role in peptide synthesis, Boc-Lys-OH has found applications in protein engineering and enzyme inhibition studies. The ability to precisely control lysine residues allows researchers to engineer proteins with tailored properties. For example, site-directed mutagenesis often requires selective modification of specific lysine residues to alter protein function. The stability provided by the Boc group ensures that these modifications are achieved without unintended side reactions, enabling more accurate functional analysis.
The chemical properties of Boc-Lys-OH make it an excellent candidate for various synthetic transformations. Its solubility profile and stability under different conditions allow for flexible reaction design. For instance, it can be easily incorporated into peptide chains via solid-phase synthesis or used in solution-phase reactions where controlled pH environments are required. This adaptability has made it a staple in synthetic laboratories worldwide.
Recent studies have also explored the use of derivatives of Boc-Lys-OH in drug delivery systems. Lysine-based polymers have been investigated as carriers for therapeutic agents due to their biocompatibility and ability to form stable complexes with drugs. The Boc protection ensures that these polymers can be synthesized with high precision, improving their efficacy as drug delivery vehicles.
The environmental impact of using Boc-Lys-OH in synthetic processes has also been a point of interest. Modern synthetic methodologies emphasize sustainability, and researchers have been working on optimizing processes to minimize waste and energy consumption. The efficiency of peptide synthesis using Boc-Lys-OH has contributed to these efforts by reducing the need for extensive purification and reagent use.
In conclusion, Boc-Lys-OH (CAS No. 13734-28-6) is a multifaceted compound with significant applications in pharmaceuticals, biotechnology, and synthetic chemistry. Its role in peptide synthesis, protein engineering, and drug development underscores its importance in modern research. As scientific understanding continues to evolve, the versatility of Boc-Lys-OH will likely lead to new applications and innovations across various disciplines.
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